Acetylene

Description

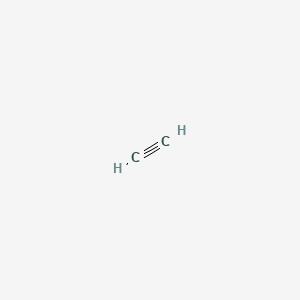

Structure

3D Structure

Properties

IUPAC Name |

acetylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2 | |

| Record name | Polyacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26875-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026379 | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas) | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2% | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped under pressure dissolved in acetone] | |

CAS No. |

74-86-2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC7TV75O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AO927C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Chemical Properties of Ethyne for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of ethyne (B1235809) (C₂H₂), also known as acetylene. The information presented herein is intended to support research and development activities, particularly in the fields of organic synthesis and drug development, by offering detailed data and experimental methodologies.

Structure and Bonding

Ethyne is the simplest alkyne, characterized by a carbon-carbon triple bond. This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, resulting in a high electron density between the two carbon atoms.[1][2] The carbon atoms in ethyne are sp-hybridized, leading to a linear molecular geometry with bond angles of 180°.[1][3][4] This linear structure is a direct consequence of the sp hybridization, where the two sp hybrid orbitals on each carbon atom are oriented 180° apart.[2][4] One sp hybrid orbital from each carbon overlaps to form the C-C σ bond, while the remaining sp hybrid orbital on each carbon overlaps with the 1s orbital of a hydrogen atom to form the C-H σ bonds. The two non-hybridized p orbitals on each carbon atom overlap laterally to form the two π bonds.[2][5]

Table 1: Structural and Bonding Properties of Ethyne

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂ | [1] |

| Molar Mass | 26.038 g/mol | [6] |

| Hybridization of Carbon | sp | [1][7] |

| Molecular Geometry | Linear | [6][7] |

| C≡C Bond Length | 120.3 pm | [1][3][6] |

| C-H Bond Length | 106.0 pm | [1][3][6] |

| H-C-C Bond Angle | 180° | [1][3][6] |

| C≡C Bond Dissociation Energy | ~835 - 965 kJ/mol | [8][9] |

| C-H Bond Dissociation Energy | ~550 kJ/mol | [10] |

Acidity

The sp-hybridized carbon atoms in ethyne have 50% s-character, which is significantly higher than the s-character in ethene (sp², 33.3%) and ethane (B1197151) (sp³, 25%).[1] The greater s-character means that the electrons in the sp orbitals are held more closely to the carbon nucleus, making the carbon atoms in ethyne more electronegative. This increased electronegativity stabilizes the acetylide anion (HC≡C⁻) that is formed upon deprotonation, making ethyne remarkably acidic for a hydrocarbon, with a pKa of approximately 25.[10][11]

Experimental Protocol: Determination of pKa

The pKa of weakly acidic hydrocarbons like ethyne is not determined by simple titration in aqueous solution due to its low acidity and solubility. However, the principle can be demonstrated and estimated using non-aqueous solvents and strong bases, or more advanced techniques. A common pedagogical approach involves reacting ethyne with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), and observing the formation of the sodium acetylide salt, which indicates that the ethyne proton is acidic enough to be removed by the base.

For a quantitative determination, methods like potentiometric titration or spectrophotometry in non-aqueous solvents are employed.

Potentiometric Titration Method (Conceptual Framework):

-

Apparatus: A potentiometric titrator equipped with a suitable electrode for non-aqueous systems, a reaction vessel, a burette, and a magnetic stirrer.

-

Reagents: A solution of ethyne in a suitable aprotic solvent (e.g., THF, DMSO), a standardized solution of a very strong, non-nucleophilic base (e.g., a lithium dialkylamide or a Grignard reagent) as the titrant. A reference compound with a known pKa in the same solvent system is required for calibration.

-

Procedure:

-

Calibrate the electrode system using standard buffer solutions appropriate for the non-aqueous solvent.

-

Place a known volume of the ethyne solution into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric moisture and carbon dioxide.

-

Titrate the ethyne solution with the standardized strong base solution, adding the titrant in small increments.

-

Record the potential (mV) or an apparent pH value after each addition, allowing the system to equilibrate.

-

Plot the potential/pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the ethyne has been neutralized.

-

-

Data Analysis: The inflection point of the titration curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point. Due to the very weak acidity of ethyne, obtaining a sharp and clear titration curve is challenging and requires careful selection of the solvent and titrant.

Reactivity and Key Reactions

The high electron density of the carbon-carbon triple bond makes ethyne a reactive molecule, readily undergoing addition reactions.

Combustion

Ethyne undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy. This highly exothermic reaction is the basis for its use in oxy-acetylene welding, as the flame can reach temperatures of about 3600 K.[6][8][12]

Balanced Chemical Equation: 2C₂H₂(g) + 5O₂(g) → 4CO₂(g) + 2H₂O(g)[8][12][13]

In a limited supply of oxygen, incomplete combustion occurs, producing carbon (soot) and carbon monoxide.[14]

Addition Reactions

Ethyne reacts with halogens (Cl₂, Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to undergo addition across the triple bond. The reaction proceeds in two steps. The addition of one mole of halogen yields a dihaloalkene, and the addition of a second mole yields a tetrahaloalkane.[15] The reaction with bromine water results in the decolorization of the reddish-brown solution, which is a common test for unsaturation.[16][17]

Experimental Protocol: Bromination of Ethyne

-

Apparatus: Gas generation setup (e.g., from calcium carbide and water), a series of gas washing bottles, and a reaction vessel (e.g., a test tube or a flask) containing the bromine solution.

-

Reagents: Calcium carbide, water, a solution of bromine in carbon tetrachloride (or bromine water).

-

Procedure:

-

Generate ethyne gas by the controlled addition of water to calcium carbide.

-

Pass the generated gas through a purification train (see Section 5) to remove impurities.

-

Bubble the purified ethyne gas through the bromine solution in CCl₄.

-

Observe the gradual disappearance of the reddish-brown color of the bromine solution.

-

The reaction can be monitored by techniques such as gas chromatography to identify the intermediate (1,2-dibromoethene) and the final product (1,1,2,2-tetrabromoethane).[18]

-

Ethyne reacts with hydrogen halides (HCl, HBr, HI) to form vinyl halides and subsequently geminal dihalides, following Markovnikov's rule in the second addition step.[15][19]

Experimental Protocol: Hydrochlorination of Ethyne

-

Apparatus: A reaction vessel equipped with a gas inlet, a stirrer, and a condenser, all connected to a proper ventilation system.

-

Reagents: Ethyne gas, dry hydrogen chloride gas, and a catalyst such as copper(I) chloride (CuCl).

-

Procedure:

-

Set up the reaction vessel under an inert atmosphere.

-

Introduce the catalyst into the reaction vessel.

-

Pass a mixture of ethyne gas and dry hydrogen chloride gas through the reaction vessel, which is heated to approximately 200-250°C.

-

The product, vinyl chloride (chloroethene), is a gas at this temperature and can be collected after passing through a condenser.

-

If an excess of HCl is used, the reaction can proceed to form the geminal dihalide, 1,1-dichloroethane.

-

The addition of water to ethyne requires a catalyst, typically a mixture of sulfuric acid and mercury(II) sulfate (B86663). The initial product is an unstable enol (vinyl alcohol), which rapidly tautomerizes to the more stable keto form, acetaldehyde (B116499) (ethanal).[3][5][13][20]

Experimental Protocol: Hydration of Ethyne to Acetaldehyde

-

Apparatus: A three-necked flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.

-

Reagents: Ethyne gas, a solution of 1% mercury(II) sulfate in 40% sulfuric acid.[3][20]

-

Procedure:

-

Prepare the catalytic solution in the three-necked flask and heat it to the reaction temperature (typically around 60-80°C).

-

Bubble purified ethyne gas through the stirred catalytic solution.

-

The acetaldehyde formed is volatile and can be distilled from the reaction mixture as it is formed.

-

The product can be collected in a cooled receiver.

-

The purity of the collected acetaldehyde can be determined by gas chromatography.

-

Polymerization

When ethyne is passed through a red-hot iron or copper tube at high temperatures (around 873 K), three molecules of ethyne undergo cyclic polymerization to form one molecule of benzene (B151609).[3][5][6][12][21]

Experimental Protocol: Cyclic Polymerization of Ethyne to Benzene

-

Apparatus: A high-temperature tube furnace containing a quartz or iron tube, a system for delivering a controlled flow of ethyne gas, and a cold trap to collect the product.

-

Reagents: Purified ethyne gas.

-

Procedure:

-

Heat the tube in the furnace to 873 K.

-

Pass a slow stream of purified ethyne gas through the hot tube.

-

The product, benzene, will be in the vapor phase and can be collected by passing the exit gas stream through a cold trap (e.g., cooled with dry ice/acetone).

-

The collected benzene can be purified by distillation.

-

Ethyne can also undergo linear polymerization to form polythis compound, a conductive polymer. This reaction is typically carried out using a Ziegler-Natta catalyst.

Physicochemical Data

A summary of key physicochemical data for ethyne is provided in the following tables.

Table 2: Thermodynamic Properties of Ethyne

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | +227.4 kJ/mol | [22][23] |

| Standard Molar Entropy (S°gas) | 200.9 J/(mol·K) | [2] |

| Standard Molar Heat Capacity (Cp) | 44.0 J/(mol·K) | [2] |

Table 3: Physical Properties of Ethyne

| Property | Value | Reference(s) |

| Melting Point | -80.8 °C (at 1.27 atm) | [3][6] |

| Boiling Point (Sublimation Point) | -84.0 °C (at 1 atm) | [11] |

| Density (gas, STP) | 1.097 g/L | [1][6] |

| Solubility in Water | Slightly soluble | [6] |

| Solubility in Acetone | Highly soluble | [3] |

Experimental Workflows and Visualizations

Laboratory Preparation and Purification of Ethyne

A common laboratory method for preparing ethyne is the reaction of calcium carbide with water.[10] The gas produced is often impure, containing phosphine (B1218219) (PH₃), hydrogen sulfide (B99878) (H₂S), and ammonia (NH₃), which can be removed by passing the gas through an acidified solution of copper(II) sulfate.[1][24]

Experimental Protocol: Preparation and Purification of Ethyne

-

Apparatus: A dropping funnel, a two-necked flask, a gas washing bottle, and a gas collection system (e.g., pneumatic trough).

-

Reagents: Calcium carbide (CaC₂), water, and an acidified copper(II) sulfate solution. To prepare the washing solution, dissolve copper(II) sulfate in water and add a small amount of dilute sulfuric acid.

-

Procedure:

-

Place lumps of calcium carbide in the two-necked flask.

-

Fill the dropping funnel with water.

-

Slowly add water from the dropping funnel onto the calcium carbide. An exothermic reaction will occur, and ethyne gas will be evolved.

-

Pass the generated gas through the gas washing bottle containing the acidified copper(II) sulfate solution to remove impurities.

-

Collect the purified ethyne gas over water in an inverted gas jar or cylinder.

-

Experimental workflow for the laboratory preparation and purification of ethyne.

sp Hybridization and Linear Structure of Ethyne

The linear geometry of ethyne is a direct result of the sp hybridization of its carbon atoms.

Orbital overlap in the formation of ethyne's triple bond.

Electrophilic Addition to Ethyne (e.g., Bromination)

The addition of an electrophile, such as bromine, to ethyne proceeds via a cyclic bromonium ion intermediate, leading to the formation of a trans-dibromoalkene, which can then react further.

Simplified reaction pathway for the bromination of ethyne.

Analytical Methods for Purity Determination

The purity of ethyne is crucial for many of its applications, especially in polymerization and as a chemical feedstock. Gas chromatography (GC) is a primary technique for analyzing the purity of ethyne and quantifying impurities.

Experimental Protocol: Gas Chromatography Analysis of Ethyne Purity

-

Apparatus: A gas chromatograph equipped with a suitable column (e.g., a porous layer open tubular (PLOT) column) and a detector (e.g., a flame ionization detector (FID) or a thermal conductivity detector (TCD)). A gas sampling valve is used for reproducible injection of the gas sample.[25]

-

Reagents: High-purity ethyne for calibration, carrier gas (e.g., helium or nitrogen), and certified gas standards for potential impurities (e.g., methane, ethene, phosphine, hydrogen sulfide).

-

Procedure:

-

Instrument Setup: Set the GC oven temperature, injector temperature, and detector temperature according to the specific column and analytes. Optimize the carrier gas flow rate.

-

Calibration: Inject known concentrations of standard gases to create a calibration curve for each potential impurity.

-

Sample Analysis: Inject a known volume of the ethyne sample into the GC using the gas sampling valve.

-

Data Acquisition and Analysis: The chromatogram will show peaks corresponding to ethyne and any impurities. The retention time of each peak is used for qualitative identification, and the peak area is used for quantitative analysis by comparing it to the calibration curves. The percent purity can be calculated by dividing the peak area of ethyne by the total area of all peaks (excluding the solvent peak if applicable) and multiplying by 100.[26]

-

This guide provides a foundational understanding of the chemical properties of ethyne, supported by quantitative data and detailed experimental protocols, to aid researchers in their scientific endeavors.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. WTT- Under Construction Page [wtt-lite.nist.gov]

- 3. youtube.com [youtube.com]

- 4. This compound [fchartsoftware.com]

- 5. Bring out the following conversions this compound to A class 11 chemistry CBSE [vedantu.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to prepare ethanal from ethyne by shortest method? - askIITians [askiitians.com]

- 11. scribd.com [scribd.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. How to Make Copper Sulfate [thoughtco.com]

- 15. nagwa.com [nagwa.com]

- 16. Explain the reaction of ethene and ethyne with bromine water. How is this reaction used as test for unsaturation? [allen.in]

- 17. youtube.com [youtube.com]

- 18. quora.com [quora.com]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. pharmaguru.co [pharmaguru.co]

- 22. scribd.com [scribd.com]

- 23. quora.com [quora.com]

- 24. Alkynes: Ethyne, Properties, and Uses [freechemistryonline.com]

- 25. agilent.com [agilent.com]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Characteristics of Acetylene Gas at Standard Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylene (B1199291) (IUPAC name: ethyne), with the chemical formula C₂H₂, is the simplest alkyne, characterized by a carbon-carbon triple bond.[1] This colorless and highly flammable gas is a critical building block in organic synthesis and a high-temperature fuel.[1] While pure this compound is odorless, commercial grades often possess a distinct garlic-like smell due to impurities.[1][2] This guide provides a comprehensive overview of the core physical characteristics of this compound gas under standard conditions, presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating key phase relationships.

Core Physical Properties

The unique triple bond structure of this compound significantly influences its physical properties, rendering it a gas with a high energy content.[3] Understanding these characteristics is paramount for its safe handling, storage, and application in research and industrial settings.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound at standard temperature and pressure (STP) where applicable. Standard conditions can vary, but for the purpose of this guide, they are generally considered to be 0°C (273.15 K) and 1 atm (101.325 kPa), unless otherwise specified.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 26.038 | g/mol | - | [3][4][5] |

| Gas Density | 1.1772 | kg/m ³ | 0 °C, 101.3 kPa | [3] |

| 1.171 | kg/m ³ | 15 °C, 101.3 bar | [4] | |

| 1.1 | g/l | 21 °C | [5] | |

| Specific Gravity (Air=1) | 0.91 | - | 20 °C | [5][6] |

| Sublimation Point | -84.0 | °C | 1 atm | [1][3] |

| Triple Point | -80.8 | °C | 1.27 atm | [1][3][4] |

| 192.3 | K | 1.27 atm | [3] | |

| 120 | kPa | -80.7 °C | [7] | |

| Heat of Combustion (ΔH°c) | -1299 to -1300 | kJ/mol | Standard Conditions | [8][9][10][11] |

| Solubility in Water | 1.2 | g/L | 20 °C | [6] |

| 0.12 | g/100ml | 20 °C | [12] | |

| 1.1 | L (gas)/L (water) | 15 °C, 1 atm | [13] | |

| Solubility in Acetone | 25 | L (gas)/L (acetone) | 15 °C, 1 atm | [13] |

| 300 | L (gas)/L (acetone) | 1.2 MPa | [13] | |

| Solubility in Ethanol | Slightly soluble | - | - | [12] |

| Solubility in Benzene | Soluble | - | - | [12][14] |

| Solubility in Chloroform | Soluble | - | - | [12] |

Phase Behavior of this compound

At atmospheric pressure, this compound does not exist as a liquid and does not have a conventional melting or boiling point.[1][3] Instead, it sublimes directly from a solid to a gaseous state.[1][3] Liquid this compound can only exist at pressures above its triple point pressure of 1.27 atm.[1][3]

Caption: Phase transitions of this compound as a function of temperature and pressure.

Experimental Protocols

The determination of the physical properties of this compound gas relies on established experimental methodologies. The following sections outline the general principles behind these techniques.

Determination of Gas Density

The density of this compound gas can be determined using the gas density method, which involves weighing a known volume of the gas at a specific temperature and pressure.

Methodology:

-

A glass bulb of a known volume is evacuated to a high vacuum and weighed.

-

The bulb is then filled with this compound gas to a precisely measured pressure, and the temperature is recorded.

-

The filled bulb is weighed again.

-

The mass of the this compound gas is the difference between the mass of the filled bulb and the evacuated bulb.

-

The density is calculated by dividing the mass of the gas by the known volume of the bulb.

-

To obtain a more accurate value that accounts for the non-ideal behavior of real gases, measurements can be taken at several pressures. The ratio of density to pressure (ρ/P) is then plotted against pressure (P), and the data is extrapolated to zero pressure.[15]

Determination of Heat of Combustion

The heat of combustion of this compound is measured using a bomb calorimeter, which is a constant-volume calorimeter.[5][10]

Methodology:

-

A known mass of a substance (typically a reference material for calibration, or the sample for measurement) is placed in a sample cup inside a high-pressure vessel known as a "bomb."

-

The bomb is filled with pure oxygen at high pressure.

-

The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited remotely using an electrical fuse.

-

The combustion of the sample releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat of combustion is calculated from the temperature change, the mass of the sample, and the previously determined heat capacity of the calorimeter.[5][8][10]

Determination of Sublimation Point

The sublimation point of this compound at atmospheric pressure is the temperature at which the solid and gaseous phases are in equilibrium. This can be determined by observing the phase change under controlled temperature and pressure.

Methodology:

-

A sample of this compound gas is introduced into a cooled, transparent vessel at atmospheric pressure.

-

The temperature of the vessel is slowly lowered until solid this compound begins to form (deposition).

-

The temperature is then slowly raised, and the point at which the solid this compound is observed to sublime directly into a gas is recorded.

-

This temperature is the sublimation point. The process can be repeated to ensure accuracy.

Determination of Triple Point

The triple point is the specific temperature and pressure at which the solid, liquid, and gaseous phases of a substance coexist in thermodynamic equilibrium.

Methodology:

-

A highly pure sample of this compound is placed in a sealed, transparent cell.

-

The temperature and pressure within the cell are carefully controlled.

-

By adjusting the temperature and pressure, a state is achieved where solid, liquid, and gaseous this compound are all present and in equilibrium.

-

The temperature and pressure at this point are measured with high-precision instruments. These values represent the triple point of this compound.

Determination of Gas Solubility

The solubility of this compound in a liquid can be determined using a volumetric or gravimetric method. The volumetric method measures the change in the volume of the gas as it dissolves in the liquid.

Methodology (Volumetric):

-

A known volume of a degassed solvent is placed in a thermostated equilibrium vessel.

-

A known volume of this compound gas is brought into contact with the solvent at a constant temperature and pressure.

-

The system is agitated until equilibrium is reached, at which point no more gas dissolves in the liquid.

-

The change in the volume of the gas phase is measured.

-

This change in volume corresponds to the amount of gas that has dissolved in the liquid, from which the solubility can be calculated.[4][12]

Conclusion

The physical characteristics of this compound gas at standard conditions are well-defined and critical for its safe and effective use in scientific and industrial applications. Its unique phase behavior, particularly its sublimation at atmospheric pressure, necessitates careful handling. The experimental protocols outlined in this guide provide a foundational understanding of how these essential physical properties are determined, offering valuable knowledge for researchers, scientists, and professionals in drug development and other fields that utilize this versatile chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. fauske.com [fauske.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Appendix F: Triple Point of Selected Substances – Introduction to Engineering Thermodynamics [pressbooks.bccampus.ca]

- 7. Calorimetry: Heat of Combustion of Methane [chm.davidson.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 10. physical chemistry - Equation to calculate the triple point - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. eq.uc.pt [eq.uc.pt]

- 12. Calorimetry | Research Starters | EBSCO Research [ebsco.com]

- 13. azom.com [azom.com]

- 14. scranton.edu [scranton.edu]

- 15. Triple point - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Natural Sources and Atmospheric Presence of Acetylene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylene (B1199291) (C₂H₂), the simplest alkyne, is a notable trace gas in the Earth's atmosphere, originating from a variety of natural and anthropogenic sources. While its role as an industrial precursor is well-established, its atmospheric presence provides valuable insights into combustion processes, air mass aging, and atmospheric chemistry. This technical guide provides a comprehensive overview of the natural sources of this compound, its atmospheric concentrations, residence time, and the primary chemical pathways governing its formation and removal. Detailed experimental protocols for its measurement are provided, and key atmospheric processes are visualized through signaling pathway diagrams. All quantitative data are summarized for comparative analysis.

Introduction

This compound is a hydrocarbon with a carbon-carbon triple bond, a feature that imparts high reactivity and a significant amount of stored chemical energy.[1] In the atmosphere, it serves as a crucial tracer for combustion sources due to its relatively specific emission profile.[2] Its atmospheric lifetime of approximately 2-3 weeks allows for long-range transport, making it an indicator of air mass history and photochemical processing.[2] Understanding the sources, sinks, and atmospheric distribution of this compound is vital for atmospheric modeling, pollution tracking, and comprehending fundamental atmospheric chemistry. Although not directly related to drug development, its presence and the methods for its detection are relevant to the broader field of analytical chemistry and atmospheric science.

Natural and Anthropogenic Sources of this compound

While industrial processes and combustion are major contributors to atmospheric this compound, natural sources also play a role.

-

Biomass and Biofuel Combustion: The incomplete combustion of organic matter is a primary source of atmospheric this compound. This includes wildfires (biomass burning) and the burning of biofuels, which together account for a significant portion of global emissions.[2]

-

Geological Sources: this compound can be released from geological outgassing, potentially through the partial combustion of methane (B114726) at high temperatures within the Earth's crust.[2]

-

Biogenic Production: Certain anaerobic bacteria have been identified that can produce and metabolize this compound.[1] For instance, some soil microorganisms can produce this compound, and its degradation can influence denitrification processes.[3][4] Anaerobic oxidation of this compound has been observed in estuarine sediments.[5]

-

Extraterrestrial Sources: this compound is a common component in the atmospheres of gas giants and their moons, such as Titan and Enceladus, where it is formed through the photolysis of methane.[1][3][6] On Enceladus, its presence is considered a potential energy source for microbial life.[1][7]

Atmospheric Presence and Distribution

The atmospheric concentration of this compound varies significantly depending on proximity to source regions and altitude.

Data Presentation: Atmospheric this compound Concentrations

| Location/Region | Altitude/Layer | Typical Concentration Range | Citation(s) |

| Urban Areas | Troposphere | Up to 150 ppbv | [8] |

| Riverside, CA (morning) | Troposphere | ~78 ppb | [9] |

| Riverside, CA (afternoon) | Troposphere | ~27 ppb | [9] |

| Rural Areas | Troposphere | ~0.8 - 2.5 ppbv | [8] |

| "Pure mountain air" | Troposphere | ~1 ppb | [9] |

| Tropical Background | Troposphere | < 75 pptv | [2] |

| Upper Troposphere (37°N, 123°W) | ~20,000 - 35,000 ft | 0.23 ppb (0.24 µg/m³) | [10] |

| Upper Troposphere (9°N, 80°W) | ~20,000 - 35,000 ft | 0.09 ppb (0.09 µg/m³) | [10] |

| Lower Stratosphere | > Tropopause | Sharp decrease from tropospheric levels | [10] |

Atmospheric Chemistry of this compound

The primary sink for atmospheric this compound is its oxidation initiated by the hydroxyl radical (OH), which is photochemically produced during the daytime.[2][11]

This compound Removal Signaling Pathway

The atmospheric oxidation of this compound is a complex process involving several intermediate species. The initial and most critical step is the addition of an OH radical to the carbon-carbon triple bond.[9][12] The subsequent reactions depend on atmospheric conditions, including the presence of oxygen (O₂) and nitrogen oxides (NOx).[10] Glyoxal is consistently identified as a major product of this oxidation pathway.[10]

Experimental Protocols for Atmospheric this compound Measurement

Several high-sensitivity techniques are employed for the detection and quantification of this compound in atmospheric samples.

Protocol 1: Cavity Ring-Down Spectroscopy (CRDS)

Principle: CRDS is a highly sensitive absorption spectroscopy technique. A laser pulse is injected into an optical cavity formed by two high-reflectivity mirrors. The time it takes for the light intensity to decay (the "ring-down" time) is measured. When an absorbing gas like this compound is present in the cavity, the ring-down time decreases. This change is directly proportional to the gas concentration.[1][13]

Methodology:

-

System Setup: A continuous-wave (cw) diode laser is tuned to a specific absorption line of this compound in the near-infrared region (e.g., near 1535 nm).[1][14] The laser is coupled into a high-finesse optical cavity (the sample cell). A photodetector is placed behind the exit mirror to measure the decaying light intensity.

-

Sample Introduction: Ambient air is continuously drawn through the optical cavity using a pump. For static measurements, air can be collected in inert gas sampling bags and subsequently introduced into the cell.[1]

-

Measurement: The laser is periodically switched off or shifted in frequency to initiate a ring-down event. The photodetector records the exponential decay of light leaking from the cavity.

-

Data Analysis: The ring-down time (τ) is determined by fitting an exponential function to the decay signal. The ring-down time in the presence of the sample (τ) is compared to the ring-down time of the empty cavity (τ₀). The this compound concentration is calculated using the Beer-Lambert law, adapted for CRDS.[13]

-

Calibration: While CRDS can be a calibration-free technique if the absorption line strength is known, calibration with standard gas mixtures is often performed to ensure accuracy.[1]

Detection Limit: 35 parts-per-trillion by volume (pptv) with pre-concentration; sub-parts-per-billion by volume (ppbv) for direct measurement.[1][8]

Protocol 2: Gas Chromatography-Flame Ionization Detection (GC-FID)

Principle: GC-FID is a robust technique for separating and quantifying volatile organic compounds (VOCs). A gas sample is injected into a column where compounds are separated based on their physical and chemical properties. A flame ionization detector then combusts the eluted compounds, producing ions that generate a measurable current proportional to the amount of carbon atoms.[5][15]

Methodology:

-

Air Sampling and Pre-concentration:

-

A known volume of air (e.g., 400 mL) is drawn through a sorbent tube (e.g., containing Carbopack™) to trap VOCs, including this compound.[16]

-

Alternatively, cryogenic trapping can be used, where the air sample is passed through a cold trap (cooled with liquid nitrogen or a cryocooler) to condense the compounds.[6]

-

A dehydration step is often necessary to remove water vapor, which can interfere with the analysis.[16]

-

-

Thermal Desorption and Injection: The sorbent or cryogenic trap is rapidly heated, desorbing the trapped compounds into a stream of inert carrier gas (e.g., helium or hydrogen), which carries them into the GC column.

-

Chromatographic Separation: The sample is passed through a capillary column (e.g., a PLOT column) housed in a temperature-programmed oven. This compound is separated from other hydrocarbons based on its retention time in the column.

-

Detection and Quantification:

-

As this compound elutes from the column, it enters the FID, where it is burned in a hydrogen-air flame.[15]

-

This combustion produces ions, generating a current that is measured by an electrometer.

-

The resulting signal is plotted as a chromatogram. The area under the this compound peak is proportional to its concentration.

-

-

Calibration: The system is calibrated by analyzing standard gas mixtures with known concentrations of this compound to create a calibration curve (peak area vs. concentration).[17]

Experimental Workflow: GC-FID with Pre-concentration

Conclusion

This compound is a versatile atmospheric trace gas with significant natural and anthropogenic sources. Its atmospheric concentration is a key indicator of combustion efficiency and air mass history. The primary removal mechanism for this compound is oxidation by the hydroxyl radical, a process that contributes to the formation of other atmospheric species like glyoxal. High-precision analytical techniques such as CRDS and GC-FID enable the quantification of this compound at trace levels, providing essential data for atmospheric chemistry models. The protocols and pathways detailed in this guide offer a foundational understanding for researchers in environmental and analytical sciences.

References

- 1. DSpace [helda.helsinki.fi]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. GC-FID | Gas Chromatography Flame Ionization Detector [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. AAS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. courses.seas.harvard.edu [courses.seas.harvard.edu]

- 12. The reaction of this compound with hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. web.stanford.edu [web.stanford.edu]

- 14. researchgate.net [researchgate.net]

- 15. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 16. researchgate.net [researchgate.net]

- 17. longlab.stanford.edu [longlab.stanford.edu]

Illuminating the Core: A Technical Guide to the Theoretical Models of Acetylene's Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental theoretical models that describe the molecular structure and bonding of acetylene (B1199291) (C₂H₂). A comprehensive understanding of the electronic structure of this simple yet pivotal alkyne provides a critical foundation for comprehending the reactivity and interaction of more complex molecules in chemical and biological systems. This document outlines the Valence Bond Theory and Molecular Orbital Theory approaches to this compound's structure, explores modern computational models, and details the experimental methodologies used to validate these theoretical frameworks.

Valence Bond Theory: A Localized Bonding Perspective

Valence Bond Theory (VBT) provides an intuitive and powerful description of the bonding in this compound, centered on the concept of orbital hybridization. In this model, the carbon atoms in this compound are sp-hybridized.[1][2] This hybridization involves the mixing of one 2s orbital and one 2p orbital to form two equivalent sp hybrid orbitals, which are oriented linearly at an angle of 180° to each other.[1][2][3] The remaining two 2p orbitals on each carbon atom remain unhybridized and are perpendicular to each other and to the axis of the sp hybrid orbitals.[1][3]

The bonding framework of this compound can be dissected as follows:

-

Carbon-Carbon Sigma (σ) Bond: One sp hybrid orbital from each carbon atom overlaps head-on to form a strong σ bond along the internuclear axis.[4][5]

-

Carbon-Hydrogen Sigma (σ) Bonds: The remaining sp hybrid orbital on each carbon atom overlaps with the 1s orbital of a hydrogen atom to form two C-H σ bonds.[5]

-

Carbon-Carbon Pi (π) Bonds: The two unhybridized 2p orbitals on one carbon atom overlap sideways with the corresponding 2p orbitals on the adjacent carbon atom.[1][3] This side-by-side overlap results in the formation of two π bonds, which are located above and below, and in front of and behind the C-C σ bond axis.[1][3]

This combination of one σ and two π bonds constitutes the carbon-carbon triple bond, a hallmark of alkynes.[1][6] This model successfully accounts for this compound's linear geometry and the high electron density between the two carbon atoms.[1][7]

Molecular Orbital Theory: A Delocalized Bonding Picture

Molecular Orbital (MO) Theory offers a more delocalized and quantitative description of bonding in this compound. In this framework, the atomic orbitals of all atoms in the molecule combine to form a set of molecular orbitals that extend over the entire molecule.[8] These molecular orbitals are either bonding (lower in energy than the constituent atomic orbitals) or antibonding (higher in energy).

For this compound, the combination of the 2s and 2p atomic orbitals of the two carbon atoms and the 1s atomic orbitals of the two hydrogen atoms leads to the formation of the following valence molecular orbitals, in order of increasing energy:

-

2σg: A bonding MO resulting from the in-phase combination of the carbon 2s orbitals.

-

2σu: An antibonding MO from the out-of-phase combination of the carbon 2s orbitals.

-

3σg: A bonding MO formed by the in-phase overlap of the carbon 2pσ orbitals (along the internuclear axis).

-

1πu: A set of two degenerate (equal energy) bonding MOs formed from the side-by-side overlap of the carbon 2pπ orbitals (perpendicular to the internuclear axis). These are the Highest Occupied Molecular Orbitals (HOMOs).

-

1πg*: A set of two degenerate antibonding MOs resulting from the out-of-phase side-by-side overlap of the carbon 2pπ orbitals. These are the Lowest Unoccupied Molecular Orbitals (LUMOs).

-

3σu*: An antibonding MO from the out-of-phase overlap of the carbon 2pσ orbitals.

The ten valence electrons of this compound fill the bonding molecular orbitals (2σg, 2σu, 3σg, and the two 1πu orbitals). The triple bond in this compound is described in MO theory as the net result of one σ bond and two π bonds, consistent with Valence Bond Theory.

Quantitative Data on this compound's Structure and Bonding

Experimental and computational studies have provided precise data on the structural parameters and bond characteristics of this compound. These values are often compared with those of ethene (double bond) and ethane (B1197151) (single bond) to illustrate the effects of bond order.